![molecular formula C19H18O5 B14514096 3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one CAS No. 63006-56-4](/img/structure/B14514096.png)
3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is an organic compound known for its unique chemical structure and properties It belongs to the class of chromones, which are characterized by a benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable chromone precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the chromone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, bind to receptors, and modulate signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzyl alcohol
- 2,3,4-Trimethoxybenzyl alcohol
Uniqueness
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is unique due to its chromone structure combined with the trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
63006-56-4 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[(2,4,5-trimethoxyphenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-21-16-10-18(23-3)17(22-2)9-12(16)8-13-11-24-15-7-5-4-6-14(15)19(13)20/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
HKBCCYPGVDCNMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=COC3=CC=CC=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


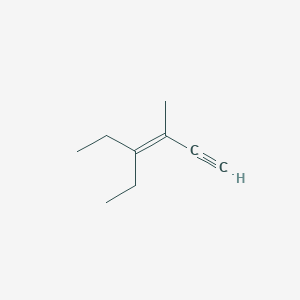

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)

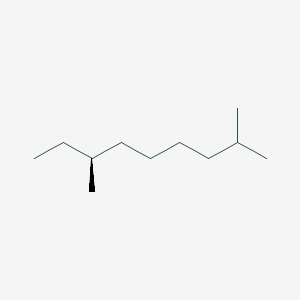
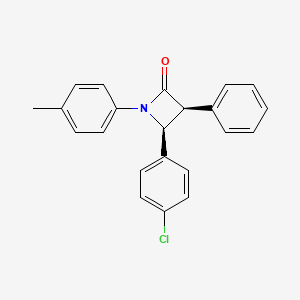
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
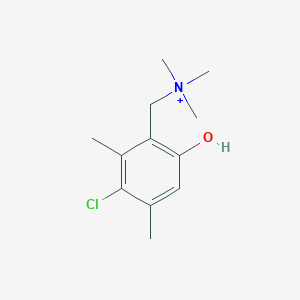
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
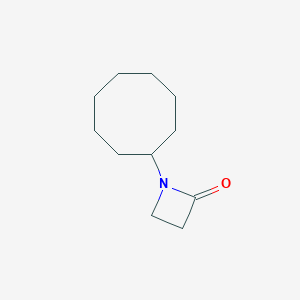


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
